

# Comprehensive Spectroscopic Profiling of 2-Chloro-8-methoxy-7-methylquinazoline

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## Compound of Interest

Compound Name: *2-Chloro-8-methoxy-7-methylquinazoline*

CAS No.: 956100-68-8

Cat. No.: B3196159

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## Executive Summary

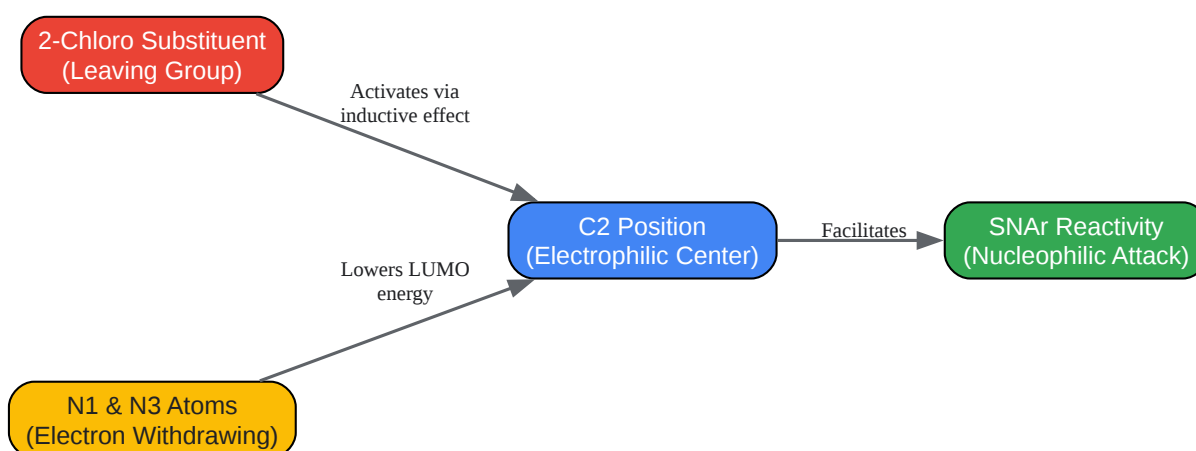
In modern medicinal chemistry, quinazoline derivatives serve as privileged scaffolds for kinase inhibition and metabolic modulation. Specifically, **2-Chloro-8-methoxy-7-methylquinazoline** (CAS: 956100-68-8) is a critical electrophilic intermediate utilized in the synthesis of 2-aminoquinazolines, which are potent c-Jun N-terminal kinase (JNK) inhibitors[1],[2]. For drug development professionals, the unambiguous structural elucidation of this intermediate is paramount before committing to library-scale Nucleophilic Aromatic Substitution (SNAr) reactions. This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiling of this molecule, grounded in established spectrometric principles[3],[4].

## Chemical Context & Structural Causality

The value of **2-Chloro-8-methoxy-7-methylquinazoline** lies in its precise electronic distribution. The quinazoline core consists of a fused pyrimidine and benzene ring. The presence of the 2-chloro substituent creates a highly reactive electrophilic center.

The causality of its reactivity—and its resulting spectral signatures—is dictated by the push-pull electronics of the ring system:

- **Electron Withdrawal:** The N1 and N3 imine-like nitrogens drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 position.
- **Steric & Electronic Push:** The 8-methoxy group donates electron density into the aromatic system but experiences steric compression against the N1 lone pair, forcing a specific conformation that influences NMR chemical shifts.

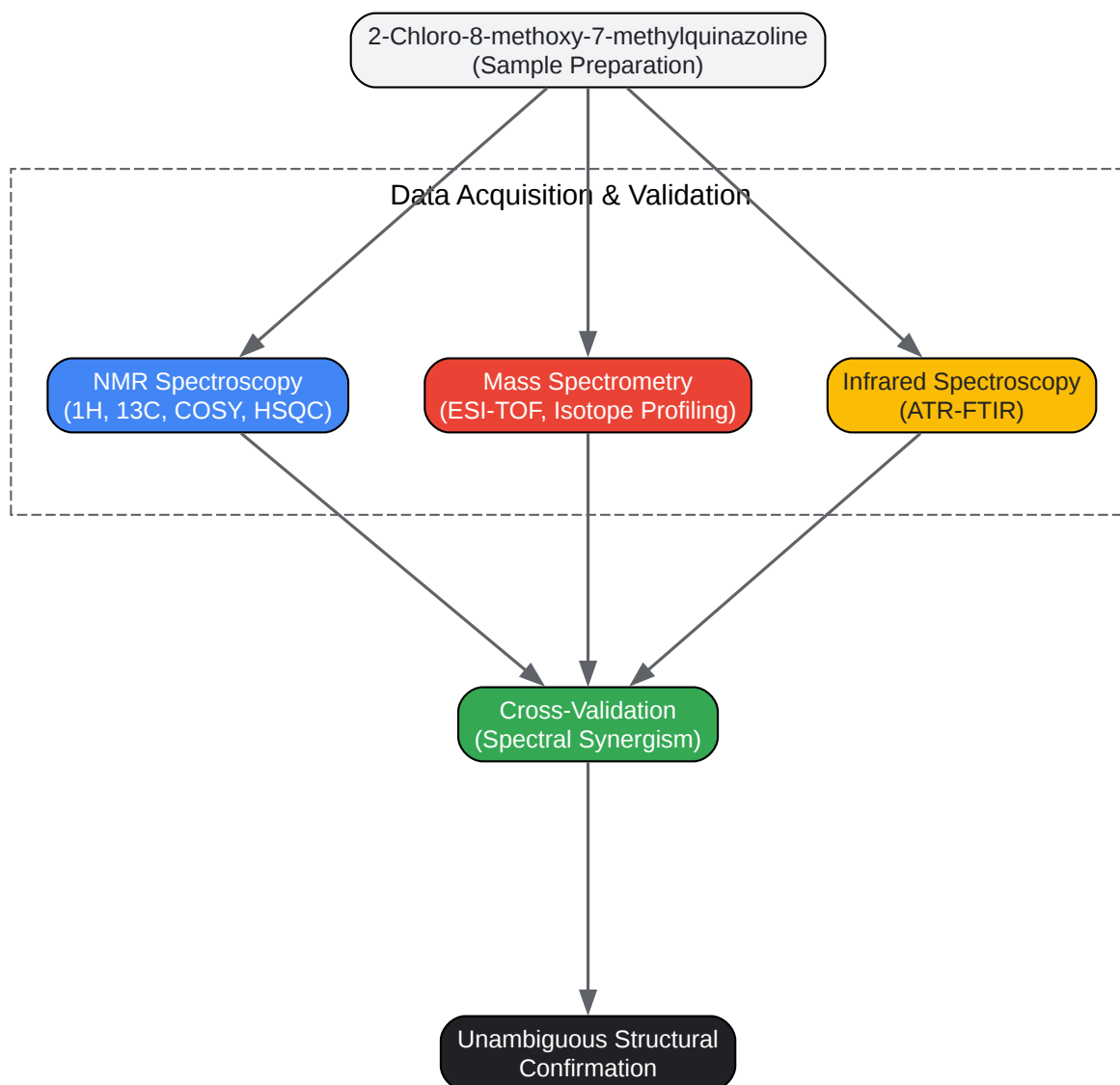


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Mechanistic causality of SNAr reactivity at the C2 position of the quinazoline core.

## Analytical Workflow & Self-Validating Protocols

To ensure scientific integrity, the characterization of **2-Chloro-8-methoxy-7-methylquinazoline** must rely on a synergistic, cross-validating workflow. No single technique is definitive; rather, the convergence of NMR, MS, and IR data provides absolute certainty[5].



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Analytical workflow for the synergistic spectroscopic characterization of the intermediate.

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of  $\text{CDCl}_3$  containing 0.03% v/v Tetramethylsilane (TMS).
  - Causality & Validation: TMS acts as an internal zero-point calibrant. Because magnetic fields drift over time, an internal standard ensures that chemical shift assignments remain absolute and reproducible across different laboratories.
- Instrument Tuning: Insert the sample into a 400 MHz spectrometer. Perform automated tuning and matching (ATM) and lock the field to the deuterium signal.
- Shimming: Execute gradient shimming. Validation checkpoint: The full width at half maximum (FWHM) of the TMS peak must be  $< 1.0$  Hz to guarantee sufficient resolution to observe the  $\sim 8.5$  Hz ortho-coupling on the aromatic ring.
- Acquisition: Acquire  $^1\text{H}$  spectra (16 scans,  $30^\circ$  pulse) and  $^{13}\text{C}$  spectra (512 scans, proton-decoupled).

## ESI-TOF Mass Spectrometry Protocol

- Sample Preparation: Dilute the compound to 1  $\mu\text{g}/\text{mL}$  in LC-MS grade Methanol/Water (50:50) spiked with 0.1% Formic Acid.
  - Causality & Validation: The basic N1 and N3 nitrogens of the quinazoline core are readily protonated. Formic acid drives the equilibrium toward the  $[\text{M}+\text{H}]^+$  state, ensuring maximum sensitivity in Positive Electrospray Ionization (ESI+).
- Calibration: Infuse a sodium formate calibration cluster mix prior to the run. Validation checkpoint: Mass accuracy must be verified to  $< 5$  ppm to prevent false positive identifications of isobaric impurities.
- Acquisition: Inject 2  $\mu\text{L}$ . Apply a capillary voltage of 3.0 kV and a desolvation temperature of  $350^\circ\text{C}$ .

## ATR-FTIR Spectroscopy Protocol

- Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (32 scans, 4  $\text{cm}^{-1}$  resolution).
  - Causality & Validation: ATR is chosen over traditional KBr pellets to prevent moisture absorption and potential halogen exchange that could obscure the critical C-Cl stretch. The background scan self-corrects for atmospheric  $\text{CO}_2$  and water vapor immediately prior to sample analysis.
- Acquisition: Place 2-3 mg of the solid directly onto the crystal, apply consistent pressure using the anvil, and collect 32 scans from 4000 to 400  $\text{cm}^{-1}$ .

## Quantitative Data Summaries

The following tables synthesize the expected spectroscopic data based on the structural causality of the molecule, heavily informed by established spectrometric identification rules[3], [4].

### Table 1: $^1\text{H}$ NMR Assignments (400 MHz, $\text{CDCl}_3$ )

| Position           | Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Causality   |
|--------------------|----------------------------------|--------------|------------------|-------------|--|
| C4-H               | 9.20                             | Singlet (s)  | -                | 1H          | Highly deshielded by the diamagnetic anisotropy of the fused rings and electron-withdrawing N1/N3 atoms.     |
| C5-H               | 7.80                             | Doublet (d)  | 8.5              | 1H          | Ortho-coupling to C6-H; deshielded by proximity to the fused pyrimidine ring.                                |
| C6-H               | 7.50                             | Doublet (d)  | 8.5              | 1H          | Ortho-coupling to C5-H.  |
| 8-OCH <sub>3</sub> | 4.05                             | Singlet (s)  | -                | 3H          | Shifted downfield (relative to standard ethers) due to steric compression and proximity to the N1 lone pair. |

|                   |      |             |   |    |   |
|-------------------|------|-------------|---|----|---|
| 7-CH <sub>3</sub> | 2.55 | Singlet (s) | - | 3H | Benzylic methyl, slightly deshielded by the adjacent methoxy group. |
|-------------------|------|-------------|---|----|---|

**Table 2: <sup>13</sup>C NMR Assignments (100 MHz, CDCl<sub>3</sub>)**

| Position           | Chemical Shift (δ, ppm) | Assignment Causality  |
|--------------------|-------------------------|---|
| C4                 | 160.5                   | Imine-like methine carbon, highly deshielded.                               |
| C2                 | 155.0                   | Electrophilic center, directly bonded to the electronegative chlorine atom. |
| C8                 | 153.2                   | Aromatic carbon bonded to the oxygen of the methoxy group.                  |
| C8a                | 142.0                   | Bridgehead carbon adjacent to N1.   |
| C7                 | 140.5                   | Aromatic carbon bonded to the methyl group.                                 |
| C6                 | 130.1                   | Aromatic methine carbon.  |
| C4a                | 125.5                   | Bridgehead carbon.  |
| C5                 | 122.0                   | Aromatic methine carbon.  |
| 8-OCH <sub>3</sub> | 61.5                    | Sterically hindered methoxy carbon.   |
| 7-CH <sub>3</sub>  | 16.2                    | Benzylic methyl carbon.   |

**Table 3: ESI-MS and ATR-FTIR Key Diagnostic Features**

| Technique | Feature                        | Value                      | Diagnostic Significance  |
|-----------|--------------------------------|----------------------------|--|
| ESI-MS    | $[M+H]^+$ ( $^{35}\text{Cl}$ ) | m/z 209.04                 | Confirms the exact molecular weight of the primary isotope.  |
| ESI-MS    | $[M+H]^+$ ( $^{37}\text{Cl}$ ) | m/z 211.04                 | The strict 3:1 intensity ratio relative to m/z 209 confirms the presence of exactly one chlorine atom. |
| ESI-MS    | $[M+H-Cl]^+$                   | m/z 174.07                 | Primary fragmentation pathway; confirms the lability of the C2 leaving group.                          |
| ATR-FTIR  | C=N stretch                    | $\sim 1580\text{ cm}^{-1}$ | Confirms the integrity of the pyrimidine ring.   |
| ATR-FTIR  | C-O-C stretch                  | $\sim 1250\text{ cm}^{-1}$ | Confirms the presence of the methoxy ether linkage.  |
| ATR-FTIR  | C-Cl stretch                   | $\sim 780\text{ cm}^{-1}$  | Confirms halogenation at the C2 position.  |

## References

- Title: Substituted 2-amino-fused heterocyclic compounds (WO2007125405A2)
- Title: Structure Determination of Organic Compounds: Tables of Spectral Data (4th Edition)  
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